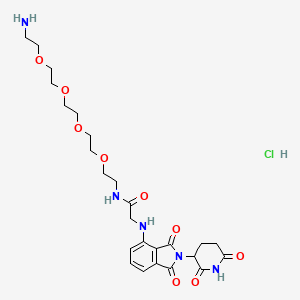
Azido-PEG3-amino-OPSS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-PEG3-amino-OPSS is a polyethylene glycol-based compound that serves as a versatile linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is particularly useful in click chemistry due to its azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. Additionally, it can participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG3-amino-OPSS is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) derivatives. The synthesis typically starts with the functionalization of PEG with azide and amino groups. The azide group is introduced via nucleophilic substitution reactions, while the amino group is added through reductive amination or other amine-functionalization techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency, which are crucial for its application in research and development .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG3-amino-OPSS undergoes several types of chemical reactions, including:
Click Chemistry Reactions: CuAAC and SPAAC reactions.
Substitution Reactions: Nucleophilic substitution to introduce functional groups.
Amide Bond Formation: Reaction with carboxyl groups in the presence of activators like EDC or DCC
Common Reagents and Conditions
CuAAC Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts.
SPAAC Reactions: DBCO or BCN groups are used for strain-promoted reactions.
Amide Bond Formation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are used as activators
Major Products Formed
The major products formed from these reactions include triazole-linked compounds (from CuAAC and SPAAC) and amide-linked compounds (from amide bond formation) .
Scientific Research Applications
Azido-PEG3-amino-OPSS has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the study of protein-protein interactions and cellular processes through PROTAC technology.
Medicine: Aids in the development of targeted therapies by enabling the selective degradation of disease-causing proteins.
Industry: Utilized in the production of advanced materials and nanotechnology
Mechanism of Action
Azido-PEG3-amino-OPSS exerts its effects through its ability to form stable covalent bonds with target molecules. In PROTAC applications, it acts as a linker that brings together a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG3-amine: Similar structure but lacks the OPSS group.
Azido-PEG4-amine: Contains an additional ethylene glycol unit.
Azido-PEG3-NHS ester: Contains an N-hydroxysuccinimide ester group for amine-reactive conjugation
Uniqueness
Azido-PEG3-amino-OPSS is unique due to its dual functionality, allowing it to participate in both click chemistry and amide bond formation. This versatility makes it highly valuable in the synthesis of complex molecules and in the development of targeted therapies .
Properties
Molecular Formula |
C16H25N5O4S2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3-(pyridin-2-yldisulfanyl)propanamide |
InChI |
InChI=1S/C16H25N5O4S2/c17-21-20-7-9-24-11-13-25-12-10-23-8-6-18-15(22)4-14-26-27-16-3-1-2-5-19-16/h1-3,5H,4,6-14H2,(H,18,22) |
InChI Key |
UJQBEDWLEMBBEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(+)-1-[2-(4-Fluorophenyl)-2-(4-isopropylpiperazino)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine tetrahydrochloride](/img/structure/B11935370.png)

![(1R,3S)-5-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11935391.png)


![2-(diethylamino)ethyl (2R)-2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(2,6-dichlorobenzoyl)amino]phenyl]propanoate;hydrochloride](/img/structure/B11935410.png)
![(2Z)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride](/img/structure/B11935415.png)


![N-[(2R)-3-cyclohexyl-1-[[(2R,3R)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B11935425.png)
![4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B11935438.png)


![[3-[4-[(3-Isothiocyanatophenyl)carbamothioylamino]butylcarbamothioylamino]phenyl] thiocyanate](/img/structure/B11935461.png)
